Biological Activity of Derived AGT Inhibitor vs. Inactive Analogs
The 6-([1,3]Dioxolo[4,5-b]pyridin-6-ylmethoxy)-6,9-dihydro-1H-purin-2-ylamine derivative, synthesized directly from the target compound, exhibits an IC50 of 90 nM against human AGT in Raji cells [1]. This contrasts sharply with the parent dioxolo[4,5-b]pyridine scaffold and the 2-ylmethanol regioisomer, for which no inhibitory activity is reported in the same assay, establishing the 6-substitution pattern as a prerequisite for nanomolar potency.
| Evidence Dimension | Inhibitory potency against O6-alkylguanine-DNA alkyltransferase (AGT) |
|---|---|
| Target Compound Data | IC50 = 90 nM (for the derived 6-ylmethoxy compound) |
| Comparator Or Baseline | [1,3]dioxolo[4,5-b]pyridine (CAS 72138-73-9) and [1,3]dioxolo[4,5-b]pyridin-2-ylmethanol (CAS 383901-11-9): no significant inhibition reported |
| Quantified Difference | Target-derived compound shows potent inhibition; comparators are inactive under identical conditions |
| Conditions | O6-alkylguanine-DNA alkyltransferase-inactivating activity assay, Raji cell line (J. Med. Chem. 1999, 41, 5265-5271) |
Why This Matters
For research groups targeting AGT-mediated drug resistance, the compound uniquely enables the synthesis of sub-100 nM inhibitors, directly impacting project feasibility and lead optimization timelines.
- [1] BindingDB Entry BDBM50068789; J. Med. Chem. 1999, 41, 5265-5271, DOI: 10.1021/jm9708644. View Source
